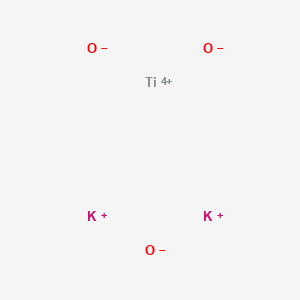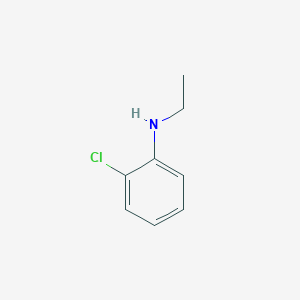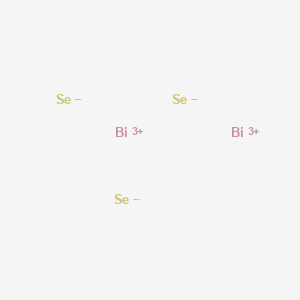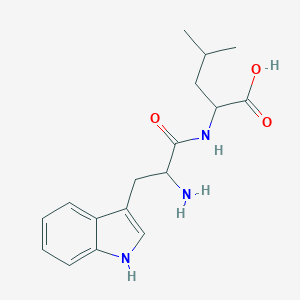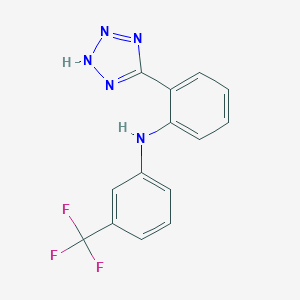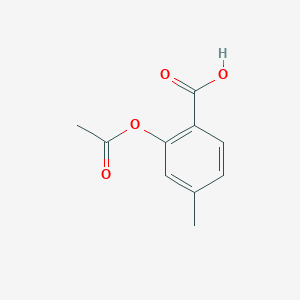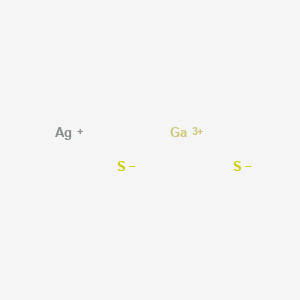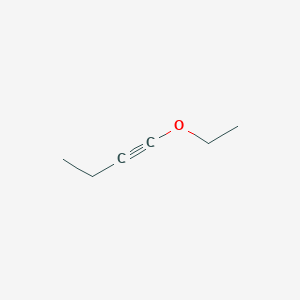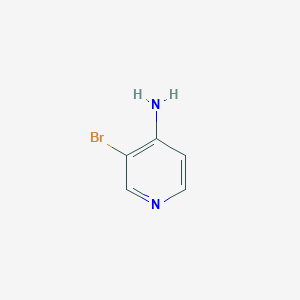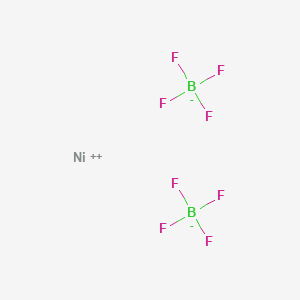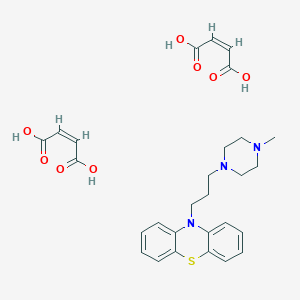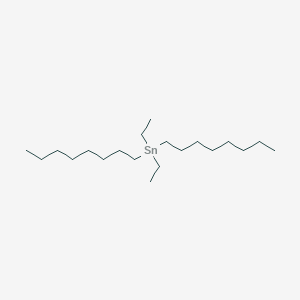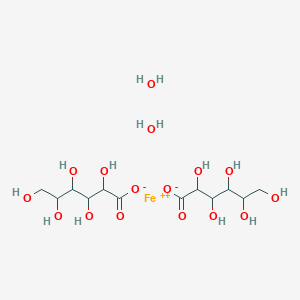
Iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate, also known as iron(II) gluconate, is a chemical compound that is commonly used in medical, environmental, and industrial research.
Pharmacokinetics
. These properties would have a significant impact on the bioavailability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ferrous gluconate can be synthesized by reacting gluconic acid with iron powder. The reaction typically occurs at a temperature range of 89-100°C and a pH of 3.8-4.6 . Another method involves the use of calcium gluconate as a raw material, which is decalcified using sulfuric acid to obtain gluconic acid. This gluconic acid then reacts with iron powder to produce ferrous gluconate .
Industrial Production Methods: Industrial production of ferrous gluconate often involves the oxidation-neutralization method, the oxidation-exchange method, the acidolysis-exchange method, and the double salt decomposition method . These methods are designed to optimize yield, reduce energy consumption, and minimize waste discharge.
Analyse Chemischer Reaktionen
Types of Reactions: Ferrous gluconate primarily undergoes oxidation and reduction reactions. In its oxidation state, it can be converted to ferric gluconate. It also participates in substitution reactions where the gluconate ion can be replaced by other ligands.
Common Reagents and Conditions: Common reagents used in reactions involving ferrous gluconate include sulfuric acid, iron powder, and calcium gluconate . The reactions typically occur under controlled temperature and pH conditions to ensure optimal yield and purity.
Major Products: The major products formed from these reactions include ferric gluconate and other iron complexes, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ferrous gluconate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a source of iron in synthesis processes.
Biology: Studied for its role in iron metabolism and its effects on cellular processes.
Medicine: Widely used to treat iron deficiency anemia and as a supplement in iron-fortified foods.
Industry: Used as a food additive to process black olives, imparting a uniform jet black color.
Vergleich Mit ähnlichen Verbindungen
Ferrous Sulfate: Another commonly used iron supplement.
Ferrous Fumarate: Known for its high iron content and is often used in iron-fortified foods.
Uniqueness: Ferrous gluconate is unique in its relatively mild side effects and better gastrointestinal tolerance compared to ferrous sulfate . It is also more soluble in water, making it a preferred choice for certain medical and industrial applications .
Eigenschaften
| Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. | |
CAS-Nummer |
12389-15-0 |
Molekularformel |
C12H24FeO15 |
Molekulargewicht |
464.15 g/mol |
IUPAC-Name |
iron(2+);2,3,4,5,6-pentahydroxyhexanoate;hydrate |
InChI |
InChI=1S/2C6H12O7.Fe.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 |
InChI-Schlüssel |
BJBSKTPEFSQVHL-UHFFFAOYSA-L |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Fe+2] |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Fe+2] |
Kanonische SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Fe+2] |
Color/Form |
The color of /ferrous gluconate/ solution depends on pH; they are light yellow at pH 2, brown at pH 4.5, and green at pH 7. The iron rapidly oxidizes at higher pH. |
melting_point |
The melting point for D-gluconic acid, ferrous salt dihydrate (98%) is 188 °C, decomposes. The specific optical rotation is +6.7 deg at 25 °C (c=1, H2O). /Dihydrate/ |
Physikalische Beschreibung |
Dry Powder Pale greenish-yellow to yellowish-grey powder or granules, which may have a faint odour of burnt suga |
Löslichkeit |
Soluble with slight heating in water. Practically insoluble in ethanol Soluble in glycerin SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION 1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


